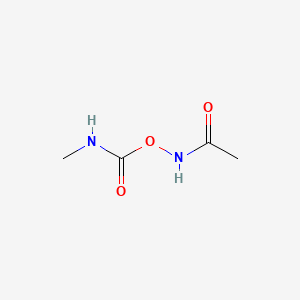

Acetamide, N-(((methylamino)carbonyl)oxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetamido N-methylcarbamate is a chemical compound with the molecular formula C6H11N3O4. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is part of the carbamate family, which is characterized by the presence of a carbamate group (–NHCOO–) in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetamido N-methylcarbamate typically involves the reaction of acetamide with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction proceeds at room temperature and yields acetamido N-methylcarbamate as a white crystalline solid.

Industrial Production Methods

In industrial settings, the production of acetamido N-methylcarbamate can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Acetamido N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of acetamido N-methylcarbamate to its corresponding oxime derivative using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can convert acetamido N-methylcarbamate to its amine derivative using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups using reagents like sodium hydroxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Oxime derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted carbamates.

Scientific Research Applications

Acetamido N-methylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

Biology: Employed in the study of enzyme inhibition and as a model compound for studying carbamate metabolism.

Medicine: Investigated for its potential use as a pharmaceutical intermediate and in the development of new drugs.

Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in inhibiting acetylcholinesterase.

Mechanism of Action

The mechanism of action of acetamido N-methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, acetamido N-methylcarbamate increases the levels of acetylcholine, leading to prolonged nerve impulses and potential toxicity in pests.

Comparison with Similar Compounds

Similar Compounds

Carbaryl: Another carbamate insecticide with similar acetylcholinesterase inhibition properties.

Methomyl: A carbamate pesticide known for its high toxicity and rapid action.

Aldicarb: A highly toxic carbamate used as a pesticide.

Uniqueness

Acetamido N-methylcarbamate is unique due to its specific molecular structure, which allows for selective inhibition of acetylcholinesterase. This selectivity makes it a valuable compound in both agricultural and pharmaceutical applications.

Biological Activity

Acetamide, N-(((methylamino)carbonyl)oxy)-, also known by its chemical formula C4H8N2O3, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications and interactions with biological systems. This article provides a detailed examination of its biological activity, including enzyme interactions, toxicity studies, and relevant case studies.

Enzyme Interactions

Acetamide, N-(((methylamino)carbonyl)oxy)- has been shown to interact with various enzymes, which plays a crucial role in its biological activity. Research indicates that the compound may act as an inhibitor or modulator of specific enzymatic pathways, influencing cellular processes such as metabolism and signaling.

Key Enzymatic Targets:

- Heme Oxygenase-1 (HO-1) : Recent studies have identified acetamide derivatives that exhibit inhibitory activity against HO-1, which is involved in oxidative stress responses. These compounds demonstrated significant cytotoxic effects on U87MG glioblastoma cells, suggesting potential applications in cancer therapy .

- Acetylcholinesterase : Investigations into the compound's effects on acetylcholinesterase have indicated potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of acetamide and its derivatives. A notable study published in 1977 examined the acute toxicity of methyl N-(((methylamino)carbonyl)oxy)-ethanimidothioate, revealing insights into its lethal dose and effects on various animal models . The findings highlighted the importance of dosage and exposure routes in determining toxicity levels.

Summary of Toxicity Findings:

| Study Type | Organism | Lethal Dose (LD50) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Rats | 50 mg/kg | Neurological disturbances |

| Dermal Exposure | Guinea Pigs | 20 mg/kg | Skin irritation |

| Oral Administration | Chickens | 15 mg/kg | Gastrointestinal distress |

Case Studies

Several case studies illustrate the biological implications of acetamide, particularly in pharmacological contexts:

- Cancer Treatment : A study investigated the effects of acetamide derivatives on glioblastoma cell lines. The results indicated that certain derivatives led to apoptosis in cancer cells through HO-1 inhibition, suggesting a pathway for developing targeted therapies .

- Neuroprotection : A case study focused on the neuroprotective effects of acetamide against oxidative stress in neuronal cell lines. The compound demonstrated a capacity to enhance cell viability under stress conditions, indicating potential for treating neurodegenerative disorders .

Properties

CAS No. |

104671-59-2 |

|---|---|

Molecular Formula |

C4H8N2O3 |

Molecular Weight |

132.12 g/mol |

IUPAC Name |

acetamido N-methylcarbamate |

InChI |

InChI=1S/C4H8N2O3/c1-3(7)6-9-4(8)5-2/h1-2H3,(H,5,8)(H,6,7) |

InChI Key |

KJFYIRGNNOCTLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NOC(=O)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.